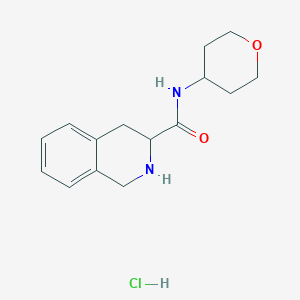
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride
描述
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a compound characterized by its unique tetrahydroisoquinoline core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₁ClN₂O₂, with a molecular weight of 296.79 g/mol. The compound features a tetrahydroisoquinoline scaffold that is prevalent in many biologically active molecules. This structure is believed to contribute significantly to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁ClN₂O₂ |
| Molecular Weight | 296.79 g/mol |
| Purity | 95% |
| CAS Number | 1423024-46-7 |
Antimicrobial Activity
Research indicates that compounds with a tetrahydroisoquinoline structure exhibit antimicrobial properties. In vitro studies have demonstrated that this compound may inhibit the growth of various bacterial strains. Preliminary data suggest that it could serve as a lead compound for developing new antimicrobial agents .
Anticancer Potential
The compound has been investigated for its anticancer properties. Tetrahydroisoquinoline derivatives have shown promise in targeting cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported that derivatives of this class can inhibit tumor growth in xenograft models .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It may act by modulating inflammatory pathways and cytokine production, which are crucial in diseases like rheumatoid arthritis and psoriasis .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in the body:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It may also bind to certain receptors that play roles in immune response and cell proliferation.
Study on Anticancer Activity
In a recent study published in Pharmaceutical Research, researchers synthesized various tetrahydroisoquinoline derivatives and tested their anticancer activity against several cancer cell lines. The results indicated that compounds similar to N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide showed significant cytotoxic effects on breast and lung cancer cells .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of tetrahydroisoquinoline derivatives against resistant bacterial strains. This compound was among the compounds tested and demonstrated notable activity against Staphylococcus aureus and Escherichia coli .
属性
IUPAC Name |
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15(17-13-5-7-19-8-6-13)14-9-11-3-1-2-4-12(11)10-16-14;/h1-4,13-14,16H,5-10H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLVMAFMHYFBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2CC3=CC=CC=C3CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















